molecular formula C19H16N6O2S B3012608 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034395-68-9

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B3012608
CAS No.: 2034395-68-9
M. Wt: 392.44
InChI Key: TZIDPJLQIDVDOT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrazine-pyrazole core linked via a methylene bridge and a thiazol-2-yloxy substituent at the 4-position of the benzamide ring. Its molecular structure (approximate formula: C₂₀H₁₇N₅O₂S) combines heterocyclic moieties known for their roles in medicinal chemistry, particularly in kinase inhibition and protein-targeted therapies .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-25-12-14(10-24-25)17-16(20-6-7-21-17)11-23-18(26)13-2-4-15(5-3-13)27-19-22-8-9-28-19/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIDPJLQIDVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by:

  • Pyrazole and Pyrazine Moieties : These heterocyclic structures contribute to the compound's biological activity by enhancing binding affinity to various biological targets.
  • Thiazole Group : Known for its role in modulating enzyme activity, the thiazole component may influence the compound's pharmacological effects.
  • Benzamide Backbone : This provides a stable structure that is often associated with various therapeutic applications.

Structural Formula

The molecular formula of this compound can be represented as follows:

C15H15N5O2SC_{15}H_{15}N_{5}O_{2}S

esearch indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and infectious diseases.
  • Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.

Antitubercular Activity

A study explored the synthesis of related benzamide derivatives, revealing that compounds with similar structural features exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may also share this potential.

Cytotoxicity Assessment

In vitro studies have assessed cytotoxicity on human cell lines (e.g., HEK-293). Compounds with similar structures were found to be non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Comparative Biological Activity

To illustrate the potential of this compound relative to other compounds, the following table summarizes key findings from related studies:

Compound NameBiological ActivityIC50 (μM)Notes
Compound AAntitubercular1.35Significant activity against M. tuberculosis
Compound BAntimicrobial0.05Effective agai

Comparison with Similar Compounds

Structural and Functional Insights

  • Thiazole vs.
  • Benzamide Backbone Variations : Replacing the thiazol-2-yloxy group with benzo[b]thiophene () introduces a bulkier, lipophilic moiety, likely enhancing membrane permeability but limiting solubility .
  • Morpholine-Sulfonyl Modification : The morpholine-sulfonyl group in ’s compound improves aqueous solubility, a critical factor for oral bioavailability, but may reduce blood-brain barrier penetration compared to the target compound .

Pharmacological Considerations

  • Kinase Inhibition : The pyrazine-pyrazole-thiazole triad in the target compound aligns with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors), whereas the coumarin-thiazole derivative () may target serine proteases like thrombin .
  • Metabolic Stability : Metabolites identified in suggest that pyrazine-containing compounds undergo hepatic oxidation, but the thiazol-2-yloxy group in the target compound may resist rapid glucuronidation compared to morpholine-sulfonyl analogs .

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